

## Technical Support Center: Managing Adverse Events in Cabozantinib and Nivolumab Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | S2101     |           |
| Cat. No.:            | B15583425 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving the combination of cabozantinib and nivolumab.

### Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events (AEs) observed with cabozantinib and nivolumab combination therapy?

The most frequently reported treatment-related adverse events (TRAEs) of any grade in the pivotal CheckMate 9ER trial were diarrhea, palmar-plantar erythrodysesthesia (hand-foot syndrome), hypertension, hypothyroidism, fatigue, and elevated liver enzymes (ALT/AST).[1]

Q2: How does the incidence of Grade 3 or 4 adverse events with the combination compare to sunitinib monotherapy?

In the CheckMate 9ER trial, the incidence of Grade 3 or 4 treatment-related adverse events was 65% in the nivolumab plus cabozantinib group compared to 54% in the sunitinib group.[2] The most common Grade 3 or 4 TRAEs for the combination were hypertension, palmar-plantar erythrodysesthesia, and diarrhea.[2]



Q3: What is the general approach to managing adverse events with this combination therapy?

Management of AEs associated with cabozantinib and nivolumab involves a multi-pronged approach including prophylactic measures, supportive care, dose modifications (interruptions and reductions) of cabozantinib, and holding nivolumab.[1] For immune-related adverse events (irAEs), immunosuppressive therapy, such as corticosteroids, may be required.[1]

Q4: How can one differentiate between an adverse event caused by cabozantinib versus an immune-related adverse event from nivolumab, especially with overlapping toxicities?

Distinguishing the causative agent for overlapping toxicities like diarrhea or hepatitis can be challenging. A key strategy is to hold both drugs and monitor the time to resolution. Adverse events related to cabozantinib often resolve or improve within a few days of holding the drug. If the AE persists or worsens despite holding both agents, it is more likely to be an immune-related event from nivolumab, and initiation of immunosuppressive therapy should be considered.[2]

Q5: Are there any treatment-related deaths associated with this combination?

In the CheckMate 9ER trial, one treatment-related death (due to small intestine perforation) was reported in the nivolumab plus cabozantinib arm.[3]

## Troubleshooting Guides for Common Adverse Events Diarrhea

**Initial Assessment:** 

- Grading: Determine the severity of diarrhea based on the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
- Etiology: Evaluate for infectious causes, especially Clostridium difficile, if clinically indicated.
- Hydration Status: Assess for signs of dehydration and electrolyte imbalances.

Management Protocol:



| Grade     | Recommended Action                                                                                                                                                                                                                                                                                                                                                                         |
|-----------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Grade 1   | - Initiate loperamide (4 mg initially, then 2 mg<br>every 4 hours or after each unformed stool, not<br>to exceed 16 mg/day) Encourage oral<br>hydration and a bland, low-fiber diet.                                                                                                                                                                                                       |
| Grade 2   | - Continue loperamide as above If diarrhea persists for >24 hours, hold cabozantinib Monitor electrolytes and provide intravenous fluids if necessary.                                                                                                                                                                                                                                     |
| Grade 3/4 | - Hold both cabozantinib and nivolumab Hospitalization may be required for intravenous hydration and electrolyte replacement If immune-mediated colitis is suspected (e.g., abdominal pain, blood in stool), initiate high- dose corticosteroids (e.g., prednisone 1-2 mg/kg/day or equivalent) Once symptoms improve to Grade ≤1, corticosteroids can be tapered over at least 4-6 weeks. |

### Re-challenge Strategy:

• After resolution to Grade ≤1, cabozantinib may be restarted at a reduced dose.

### **Hepatotoxicity (Elevated ALT/AST)**

#### **Initial Assessment:**

- Monitoring: Monitor liver function tests (ALT, AST, bilirubin) at baseline and regularly during treatment.
- Etiology: Rule out other causes of liver injury, such as viral hepatitis, alcohol use, or other hepatotoxic medications.

### Management Protocol:



| Grade (ALT/AST Elevation) | Recommended Action                                                                                                                                            |
|---------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Grade 2 (>3 to 5 x ULN)   | - Hold cabozantinib. If no improvement, hold nivolumab as well Monitor LFTs every 1-2 days.                                                                   |
| Grade 3 (>5 to 20 x ULN)  | - Hold both cabozantinib and nivolumab If immune-mediated hepatitis is suspected, initiate prednisone 1-2 mg/kg/day or equivalent Monitor LFTs daily.         |
| Grade 4 (>20 x ULN)       | - Permanently discontinue both cabozantinib<br>and nivolumab Administer high-dose<br>intravenous corticosteroids (e.g.,<br>methylprednisolone 1-2 mg/kg/day). |

### Re-challenge Strategy:

• For Grade 2 or 3 hepatotoxicity that resolves to baseline, consider re-challenging with cabozantinib at a reduced dose. Re-challenge with nivolumab should be considered with caution, especially if corticosteroids were required.

# Dermatologic Toxicities (Rash, Palmar-Plantar Erythrodysesthesia)

### **Initial Assessment:**

- Grading: Assess the severity and extent of the rash or PPE.
- Symptoms: Note the presence of pruritus, pain, or blistering.

### Management Protocol:



| Grade                                                                  | Recommended Action                                                                                                                                                                                                               |
|------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Grade 1/2                                                              | - Rash: Topical corticosteroids, oral antihistamines for pruritus PPE: Urea-based creams, moisturizers, and avoidance of pressure on affected areas. Consider dose reduction of cabozantinib if PPE is persistent or bothersome. |
| Grade 3                                                                | - Hold cabozantinib and nivolumab For severe rash, consider a short course of oral corticosteroids For severe PPE, interrupt cabozantinib until improvement to Grade ≤1, then resume at a reduced dose.                          |
| Grade 4 (e.g., Stevens-Johnson<br>Syndrome/Toxic Epidermal Necrolysis) | - Permanently discontinue both drugs<br>Hospitalize for supportive care and high-dose<br>systemic corticosteroids.                                                                                                               |

## **Quantitative Data on Adverse Events**

Table 1: Incidence of Common Treatment-Related Adverse Events (Any Grade and Grade ≥3) in the CheckMate 9ER Trial



| Adverse Event                        | Any Grade (%) | Grade ≥3 (%) |
|--------------------------------------|---------------|--------------|
| Diarrhea                             | 64            | 7            |
| Palmar-Plantar<br>Erythrodysesthesia | 40            | 8            |
| Hypertension                         | 35            | 13           |
| Hypothyroidism                       | 34            | 0.3          |
| Fatigue                              | 32            | 3            |
| Increased ALT                        | 28            | 5            |
| Decreased Appetite                   | 28            | 2.5          |
| Nausea                               | 27            | 1.9          |
| Increased AST                        | 24            | 3.4          |

Source: CheckMate 9ER Clinical Trial Data[1]

Table 2: Dose Modifications due to Treatment-Related Adverse Events in the CheckMate 9ER Trial

| Dose Modification              | Cabozantinib + Nivolumab Arm (%) |
|--------------------------------|----------------------------------|
| Cabozantinib Dose Reduction    | 56                               |
| Cabozantinib Dose Interruption | 68                               |
| Nivolumab Dose Interruption    | 72                               |
| Discontinuation of either drug | 19.7                             |
| Discontinuation of both drugs  | 5.6                              |

Source: CheckMate 9ER Clinical Trial Data

## **Experimental Protocols**



## Protocol 1: In Vitro T-Cell Activation and Cytokine Release Assay

Objective: To assess the immunomodulatory effects of nivolumab and cabozantinib on T-cell activation and cytokine production.

#### Materials:

- Human peripheral blood mononuclear cells (PBMCs)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin
- Anti-CD3 and anti-CD28 antibodies
- Nivolumab, Cabozantinib
- Cell proliferation dye (e.g., CFSE)
- Human cytokine ELISA or multiplex bead array kits (e.g., for IFN-y, TNF-α, IL-2, IL-10)
- 96-well cell culture plates
- Flow cytometer
- ELISA plate reader or multiplex array reader

### Methodology:

- PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Cell Staining (for proliferation): Label PBMCs with CFSE according to the manufacturer's protocol.
- Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 μg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.



- Cell Seeding: Seed the CFSE-labeled PBMCs at a density of 2 x 10<sup>5</sup> cells/well in complete RPMI-1640 medium.
- Treatment: Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all wells except the unstimulated control. Add nivolumab, cabozantinib, or the combination at various concentrations to the respective wells. Include appropriate vehicle controls.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
- Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
- Cytokine Analysis: Measure the concentrations of IFN-γ, TNF-α, IL-2, and IL-10 in the
  collected supernatants using ELISA or a multiplex bead array system according to the
  manufacturer's instructions.
- Proliferation Analysis: Harvest the cells and analyze CFSE dilution by flow cytometry to determine the extent of T-cell proliferation.

### **Protocol 2: In Vitro Kinase Inhibition Assay**

Objective: To determine the inhibitory activity of cabozantinib on key tyrosine kinases (VEGFR2, MET, AXL).

#### Materials:

- Recombinant human VEGFR2, MET, and AXL kinase enzymes
- Kinase-specific peptide substrates
- ATP
- Cabozantinib
- Kinase assay buffer
- ADP-Glo™ Kinase Assay kit (Promega) or similar



- 384-well plates
- Plate reader capable of luminescence detection

### Methodology:

- Reagent Preparation: Prepare serial dilutions of cabozantinib in kinase assay buffer. Prepare
  a solution of the kinase enzyme and its corresponding peptide substrate in kinase assay
  buffer.
- Reaction Setup: In a 384-well plate, add the cabozantinib dilutions.
- Kinase Reaction Initiation: Add the kinase/substrate mixture to each well. Initiate the kinase reaction by adding ATP.
- Incubation: Incubate the plate at room temperature for the time specified in the kinase assay kit protocol (typically 60 minutes).
- ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step addition of reagents followed by luminescence reading.
- Data Analysis: Calculate the percent inhibition of kinase activity for each cabozantinib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

# Signaling Pathway and Experimental Workflow Diagrams





Click to download full resolution via product page

Caption: Mechanism of action and potential for adverse events of cabozantinib and nivolumab.





Click to download full resolution via product page

Caption: Experimental workflow for in vitro T-cell activation and cytokine release assay.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Management of Adverse Events Associated with Cabozantinib Plus Nivolumab in Renal Cell Carcinoma: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nivolumab plus cabozantinib versus sunitinib in first-line treatment for advanced renal cell carcinoma (CheckMate 9ER): long-term follow-up results from an open-label, randomised, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CheckMate 9ER First-Line Nivolumab Plus Cabozantinib vs Sunitinib for Advanced Renal Cell Carcinoma The ASCO Post [ascopost.com]
- To cite this document: BenchChem. [Technical Support Center: Managing Adverse Events in Cabozantinib and Nivolumab Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583425#managing-adverse-events-in-cabozantinib-and-nivolumab-combination]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com